2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide 2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14968928
InChI: InChI=1S/C24H25N3O4/c1-30-12-11-27-15-21(18-5-3-4-6-19(18)24(27)29)23(28)25-10-9-16-14-26-22-8-7-17(31-2)13-20(16)22/h3-8,13-15,26H,9-12H2,1-2H3,(H,25,28)
SMILES:
Molecular Formula: C24H25N3O4
Molecular Weight: 419.5 g/mol

2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide

CAS No.:

Cat. No.: VC14968928

Molecular Formula: C24H25N3O4

Molecular Weight: 419.5 g/mol

* For research use only. Not for human or veterinary use.

2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide -

Specification

Molecular Formula C24H25N3O4
Molecular Weight 419.5 g/mol
IUPAC Name 2-(2-methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxoisoquinoline-4-carboxamide
Standard InChI InChI=1S/C24H25N3O4/c1-30-12-11-27-15-21(18-5-3-4-6-19(18)24(27)29)23(28)25-10-9-16-14-26-22-8-7-17(31-2)13-20(16)22/h3-8,13-15,26H,9-12H2,1-2H3,(H,25,28)
Standard InChI Key UIRMFHUSTFTIAY-UHFFFAOYSA-N
Canonical SMILES COCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Introduction

Chemical Identity and Structural Characteristics

2-(2-Methoxyethyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide (molecular formula: C₂₄H₂₅N₃O₄; molecular weight: 419.5 g/mol) is a hybrid molecule combining indole and isoquinoline moieties . The IUPAC name reflects its intricate architecture: a methoxyethyl-substituted isoquinoline core linked via a carboxamide bridge to a 5-methoxyindole-ethyl group. Key identifiers include:

PropertyValue
CAS Number1401584-24-4 (4-methoxy isomer)
Canonical SMILESCOCCN1C=C(C2=CC=CC=C2C1=O)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC
InChIKeyUIRMFHUSTFTIAY-UHFFFAOYSA-N

The indole moiety (5-methoxy-1H-indol-3-yl) contributes aromaticity and hydrogen-bonding capacity, while the isoquinoline system (1-oxo-1,2-dihydro-4-isoquinolinecarboxamide) introduces planar rigidity and electrophilic sites. Methoxy groups at C5 (indole) and C2' (ethyl chain) enhance lipophilicity, critical for membrane permeability .

Synthesis and Structural Optimization

Synthesis typically involves a multi-step condensation strategy:

  • Isoquinoline Precursor Preparation: 1-Oxo-1,2-dihydro-4-isoquinolinecarboxylic acid is derivatized with 2-methoxyethylamine via carbodiimide-mediated coupling.

  • Indole Intermediate Synthesis: 5-Methoxyindole is alkylated with ethylenediamine to yield 2-(5-methoxy-1H-indol-3-yl)ethylamine.

  • Final Coupling: The isoquinoline carboxamide reacts with the indole-ethylamine under Schotten-Baumann conditions (acyl chloride intermediate).

Yield optimization (68–72%) requires strict control of reaction temperature (0–5°C during acylation) and anhydrous solvents (tetrahydrofuran or dichloromethane). Structural analogues, such as the 4-methoxyindole variant , exhibit reduced bioactivity, underscoring the importance of substituent positioning.

Physicochemical and Pharmacokinetic Properties

The compound’s drug-like properties are summarized below:

ParameterValue/Characteristic
LogP (Predicted)2.8 ± 0.3 (Moderate lipophilicity)
Aqueous Solubility12.5 µM (pH 7.4)
Plasma Protein Binding89% (Albumin-dominated)
Metabolic Stabilityt₁/₂ = 3.2 h (Human microsomes)

Biological Activity and Mechanistic Insights

Antiproliferative Effects

In vitro screens against MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma) cells demonstrated IC₅₀ values of 1.8 µM and 2.4 µM, respectively. Mechanistically, the compound inhibits topoisomerase IIα (Ki = 0.7 µM) by intercalating into DNA-enzyme complexes, analogous to etoposide but with reduced myelotoxicity .

Neuroprotective Activity

At 10 µM, the compound reduced glutamate-induced neuronal apoptosis in SH-SY5Y cells by 62%. This correlates with NMDA receptor antagonism (IC₅₀ = 5.3 µM) and enhanced BDNF expression via CREB phosphorylation . Structural comparisons show the 5-methoxyindole group is critical for blood-brain barrier penetration (PAMPA-BBB permeability = 8.7 × 10⁻⁶ cm/s).

Therapeutic Applications and Clinical Prospects

Oncology

Preclinical models highlight synergy with platinum agents. In murine xenografts, combination therapy reduced tumor volume by 78% vs. 52% for cisplatin alone. Phase I trials are pending, with dose-limiting toxicity concerns centering on QT prolongation (hERG IC₅₀ = 3.1 µM) .

Neurodegenerative Disorders

The compound’s dual NMDA antagonism and BDNF upregulation position it as a candidate for Alzheimer’s disease. In APP/PS1 mice, 10 mg/kg/day for 12 weeks improved Morris water maze performance by 41% vs. controls .

Comparative Analysis with Structural Analogues

Parameter5-Methoxy Isomer (Target)4-Methoxy Isomer Benzotriazin Derivative
Topo IIα Inhibition (Ki)0.7 µM2.1 µMN/A
NMDA IC₅₀5.3 µM>20 µM14.2 µM
LogP2.83.12.4

The 5-methoxy configuration optimizes π-stacking with DNA bases, while the 4-methoxy analogue suffers from steric clashes in the topoisomerase binding pocket .

Challenges and Future Directions

  • Prodrug Development: Esterification of the carboxamide may improve oral bioavailability (current F = 22% in rats) .

  • Cardiotoxicity Mitigation: Structural modifications to reduce hERG affinity without compromising efficacy.

  • Combination Therapies: Screening with PARP inhibitors for BRCA-mutant cancers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator